o-Cresol alpha-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

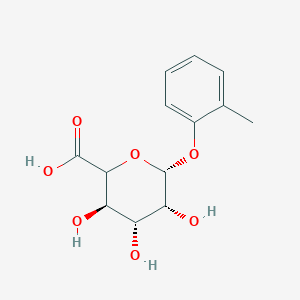

o-Cresol alpha-D-Glucuronide is a biochemical compound with the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol . It is a glucuronide conjugate of o-cresol, which is a type of cresol, a hydroxytoluene that can be extracted naturally from coal tar or synthesized . Glucuronides are typically formed in the body to facilitate the excretion of various substances, including drugs and endogenous compounds.

準備方法

The synthesis of o-Cresol alpha-D-Glucuronide can be achieved through enzymatic or chemical glucuronidation of o-cresol. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product . The preparation process may also involve selective monodeacylation using chemical or enzymatic hydrolyses

化学反応の分析

o-Cresol alpha-D-Glucuronide can undergo various chemical reactions, including hydrolysis and oxidation. Hydrolysis of the glucuronide bond can be achieved using acid or enzymatic hydrolysis, converting the compound back to o-cresol and glucuronic acid . Oxidation reactions may involve the transformation of the cresol moiety into corresponding quinones or other oxidized products. Common reagents used in these reactions include acids, bases, and oxidizing agents.

科学的研究の応用

Drug Metabolism

o-Cresol alpha-D-Glucuronide plays a crucial role in the glucuronidation process, which is a major pathway for drug metabolism in the liver. This process involves the conjugation of drugs with glucuronic acid, enhancing their solubility and facilitating excretion. Studies have shown that variations in glucuronidation can significantly affect the pharmacokinetics of drugs like acetaminophen, where competition between o-cresol metabolites can influence drug efficacy and toxicity .

Uremic Toxins

Research indicates that o-cresol and its derivatives, including this compound, are classified as uremic toxins. These compounds accumulate in patients with chronic kidney disease, leading to adverse health outcomes. Elevated levels of o-cresol metabolites have been associated with inflammation and cardiovascular risks in renal patients . Understanding the metabolic pathways involving this compound can aid in developing strategies to mitigate these risks.

Gut Microbiota Interaction

Recent studies have highlighted the role of gut microbiota in the metabolism of o-cresol. The production of o-cresol from dietary tyrosine fermentation by gut bacteria contributes to systemic levels of this compound and its glucuronidated forms. This interaction suggests that manipulating gut microbiota could influence the levels of this compound, potentially impacting drug metabolism and disease outcomes .

Case Studies

作用機序

The mechanism of action of o-Cresol alpha-D-Glucuronide involves its role as a detoxification product. In the body, o-cresol is conjugated with glucuronic acid to form this compound, which is more water-soluble and can be easily excreted in the urine . This process is facilitated by the enzyme UDP-glucuronosyltransferase. The glucuronide conjugate does not exert significant biological activity itself but serves as a means to eliminate potentially harmful phenolic compounds from the body.

類似化合物との比較

o-Cresol alpha-D-Glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as p-cresol glucuronide and morphine-6-glucuronide. p-Cresol glucuronide is another detoxification product formed from p-cresol, and it shares similar properties and functions with this compound . Morphine-6-glucuronide, on the other hand, is a glucuronide conjugate of morphine and has significant analgesic activity, highlighting the diverse roles of glucuronides in the body . The uniqueness of this compound lies in its specific formation from o-cresol and its role in the detoxification of this particular phenolic compound.

生物活性

o-Cresol alpha-D-Glucuronide (CAS No. 111897-99-5) is a significant compound formed through the glucuronidation of o-cresol, a phenolic compound commonly found in environmental pollutants and as a byproduct of organic material degradation. This compound is primarily studied for its biological activity, particularly its role in detoxification processes and as a biomarker for exposure to various toxic substances, including toluene.

Enzymatic Conjugation : The formation of this compound involves the enzymatic action of UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of o-cresol. This reaction enhances the solubility of o-cresol, facilitating its excretion via urine or bile, thereby reducing its toxicity.

Biochemical Pathways : The glucuronidation process is part of phase II drug metabolism, crucial for detoxifying xenobiotics. The conjugation with glucuronic acid not only aids in detoxification but also affects the pharmacokinetics of o-cresol, influencing its absorption and distribution in biological systems.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits lower cytotoxicity compared to its precursor, o-cresol. In studies involving human embryonic kidney cells (HEK293), it was observed that both sodium and calcium salts of o-cresyl-glucuronide could stimulate cell growth at certain concentrations, contrasting with the inhibitory effects seen with free o-cresol .

| Compound | Concentration (µM) | Effect on Colony Formation (%) |

|---|---|---|

| o-Cresol | 100 | 37% reduction |

| p-Cresol | 100 | 26% reduction |

| o-Cresyl-Na+ | 50 | No reduction |

| o-Cresyl-Ca2+ | 100 | No reduction |

This table summarizes the effects of different cresols and their glucuronides on cell viability, indicating that glucuronidation mitigates some toxic effects associated with cresols.

Role as a Biomarker

This compound serves as a biomarker for assessing human exposure to environmental pollutants like toluene. Its quantification in biological samples helps evaluate potential health risks associated with toxic substance exposure, making it valuable in toxicological studies and environmental health assessments .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed efficiently through the gastrointestinal tract and potentially through the skin. Its stability under physiological conditions allows for reliable detection and quantification in biological samples.

Case Studies

- Toxicological Assessment : A study highlighted the formation of various cresyl-glucuronides during metabolic processes in humans and animals, emphasizing their role in detoxifying harmful compounds derived from dietary sources and environmental exposure .

- Environmental Health Research : Another research effort focused on the relationship between gut microbiota metabolism and the formation of cresyl derivatives, including their glucuronides, which has implications for understanding metabolic disorders linked to environmental toxins .

特性

IUPAC Name |

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10-,11?,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSZSICMSBXXRN-YWNZWZMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。